2-Hydroxybut-3-enyl-glucosinolat potassium salt, HPLC Grade 2-Hydroxybut-3-enyl-glucosinolat potassium salt, HPLC Grade Progoitrin potassium salt analytical standard provided with w/w absolute assay, to be used for quantitative titration.

Brand Name: Vulcanchem
CAS No.: 21087-77-4
VCID: VC3230423
InChI: InChI=1S/C11H19NO10S2.K/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11;/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20);/q;+1/p-1/b12-7+;/t5-,6+,8+,9-,10+,11-;/m0./s1
SMILES: C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O.[K+]
Molecular Formula: C11H18KNO10S2
Molecular Weight: 427.5 g/mol

2-Hydroxybut-3-enyl-glucosinolat potassium salt, HPLC Grade

CAS No.: 21087-77-4

Cat. No.: VC3230423

Molecular Formula: C11H18KNO10S2

Molecular Weight: 427.5 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxybut-3-enyl-glucosinolat potassium salt, HPLC Grade - 21087-77-4

Specification

CAS No. 21087-77-4
Molecular Formula C11H18KNO10S2
Molecular Weight 427.5 g/mol
IUPAC Name potassium;[(E)-[(3R)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate
Standard InChI InChI=1S/C11H19NO10S2.K/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11;/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20);/q;+1/p-1/b12-7+;/t5-,6+,8+,9-,10+,11-;/m0./s1
Standard InChI Key GAYXFCKWHSTEIK-KRGOUHSNSA-M
Isomeric SMILES C=C[C@@H](C/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O.[K+]
SMILES C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O.[K+]
Canonical SMILES C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O.[K+]

Introduction

Chemical Structure and Properties

Molecular Characteristics

2-Hydroxybut-3-enyl-glucosinolate potassium salt (HPLC Grade) is identified by the CAS number 21087-77-4 and possesses the molecular formula C11H18KNO10S2. This compound has a molecular weight of 427.5 g/mol, reflecting its potassium salt form which differs from the free acid form of the molecule. The compound belongs to the glucosinolate family, which comprises sulfur and nitrogen-containing plant secondary metabolites characterized by a β-D-glucopyranose residue connected to a (Z)-N-hydroximinosulfate ester via a sulfur atom and a variable side chain derived from amino acids.

Stereochemistry and Isomers

The compound exists in different stereoisomeric forms, with the R-isomer commonly known as progoitrin and the S-isomer referred to as epi-progoitrin . The IUPAC name for the R-isomer is [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E,3R)-3-hydroxy-N-sulfooxypent-4-enimidothioate . The stereochemistry at the 3-position of the but-3-enyl side chain is particularly important for its biological activity and metabolism in both plants and animals.

Physical Properties Data

The physical properties of 2-hydroxybut-3-enyl-glucosinolate vary slightly depending on whether it is in free acid form or as a potassium salt. The compound demonstrates high water solubility due to its polar functional groups and glycosidic component. Analysis of the non-salt form reveals a topological polar surface area (TPSA) of 220.00 Ų and an XlogP value of -1.90, indicating high hydrophilicity .

The following table summarizes the key physical and chemical properties of 2-Hydroxybut-3-enyl-glucosinolate potassium salt:

PropertyValue
CAS Number21087-77-4
Molecular FormulaC11H18KNO10S2
Molecular Weight427.5 g/mol
AppearanceWhite to off-white crystalline powder
Water SolubilityHighly soluble
TPSA (free acid)220.00 Ų
XlogP (free acid)-1.90
Standard InChIInChI=1S/C11H19NO10S2.K/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11;/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20);/q;+1/p-1/b12-7+;/t5-,6+,8+,9-,10+,11-;/m0./s1

Occurrence in Nature

Plant Distribution

2-Hydroxybut-3-enyl-glucosinolate is predominantly found in plants belonging to the Brassicaceae family, which includes economically important crops such as broccoli, cabbage, brussels sprouts, and mustard. The distribution and concentration of this compound vary significantly among different plant species and even among different accessions of the same species . Research has demonstrated that the accumulation of this compound is genetically controlled and shows considerable natural variation among different Arabidopsis accessions .

Tissue-Specific Accumulation

Within plants, 2-hydroxybut-3-enyl-glucosinolate accumulation varies across different tissues, with seeds often containing higher concentrations compared to vegetative tissues . This tissue-specific accumulation pattern suggests specialized roles in plant development and defense mechanisms. The compound is stored in specialized cells and is released upon tissue damage, triggering enzymatic hydrolysis that produces bioactive breakdown products.

Biosynthesis and Metabolism

Enzymatic Pathways

The biosynthesis of 2-hydroxybut-3-enyl-glucosinolate involves a complex series of enzymatic reactions. Research has identified that the conversion of but-3-enyl glucosinolate to 2-hydroxybut-3-enyl glucosinolate is catalyzed by a 2-oxoacid-dependent dioxygenase enzyme . Genetic studies using Arabidopsis thaliana have identified the gene At2g25450 as being necessary for this hydroxylation process . This gene exhibits natural variation in expression levels among different Arabidopsis accessions, which correlates with the varying accumulation of 2-hydroxybut-3-enyl glucosinolate .

Genetic Regulation

The production of 2-hydroxybut-3-enyl glucosinolate is regulated by multiple genetic loci. Through quantitative trait loci (QTL) mapping, researchers have identified three key loci involved in the biosynthesis pathway: GSL-Elong, GSL-AOP, and GSL-OH . The first two loci (GSL-Elong and GSL-AOP) are essential for producing the precursor molecule but-3-enyl glucosinolate, while GSL-OH (mapped to chromosome II) is specifically responsible for the hydroxylation step . This molecular understanding provides valuable insights into the genetic regulation of this compound's synthesis.

Biological Activities

Antioxidant and Anti-inflammatory Properties

2-Hydroxybut-3-enyl-glucosinolate demonstrates significant antioxidant and anti-inflammatory properties, which contribute to its potential health benefits. These properties are primarily associated with its breakdown products formed during enzymatic hydrolysis. The antioxidant capacity of this compound and its derivatives may help mitigate oxidative stress and reduce inflammation in biological systems, making it a compound of interest for nutritional and pharmaceutical applications.

Plant Defense Mechanisms

In plants, 2-hydroxybut-3-enyl-glucosinolate serves as an important defense compound against herbivores and pathogens. Research has shown that the specific structure of this glucosinolate, rather than just the total glucosinolate content, is critical for resistance against generalist insect herbivores . This structure-specific defensive activity highlights the importance of the hydroxylation process in enhancing the plant's protective capabilities against predators.

Metabolic Conversion and Bioactivity

Research Applications

Food Science and Nutrition

In food science, 2-hydroxybut-3-enyl-glucosinolate potassium salt is studied for its nutritional value and potential health-promoting effects. As consumers increasingly seek functional foods with additional health benefits beyond basic nutrition, understanding the stability, bioavailability, and metabolic fate of this compound becomes crucial. Research in this field focuses on quantifying glucosinolate content in foods, evaluating cooking effects on concentration, and assessing human metabolic responses to dietary intake.

Pharmaceutical Research

The pharmaceutical sector investigates 2-hydroxybut-3-enyl-glucosinolate for its bioactive properties that could lead to novel therapeutic applications. Research areas include:

  • Cancer prevention and treatment

  • Inflammatory disorder interventions

  • Antimicrobial agent development

  • Cardiovascular disease prevention

The compound's structural characteristics and biological activities make it a valuable starting point for drug discovery programs seeking natural product-derived therapeutic agents.

Agricultural Applications

In agricultural research, 2-hydroxybut-3-enyl-glucosinolate is studied for its role in plant defense systems and potential applications in crop protection . Understanding the genetic regulation of its biosynthesis could enable breeding programs to develop crops with enhanced pest resistance. Additionally, the compound's breakdown products may function as natural pesticides or repellents, offering environmentally friendly alternatives to synthetic agrochemicals.

Analytical Methods

Extraction and Purification

The extraction and purification of 2-hydroxybut-3-enyl-glucosinolate from plant material typically involves several steps including homogenization, extraction with methanol-water mixtures, and purification using ion-exchange chromatography. The potassium salt form is often prepared to enhance stability during storage and handling. HPLC-grade preparations ensure high purity suitable for analytical work and research applications.

Detection and Quantification

High-Performance Liquid Chromatography (HPLC) represents the preferred method for detection and quantification of 2-hydroxybut-3-enyl-glucosinolate in plant extracts and commercial preparations. Additional analytical techniques employed include:

  • Mass spectrometry for structural confirmation

  • Nuclear Magnetic Resonance (NMR) spectroscopy for stereochemical analysis

  • Ultraviolet-visible spectrophotometry for rapid screening

  • Near-infrared spectroscopy for non-destructive analysis in plant materials

The development of sensitive and specific analytical methods continues to advance research into this important plant compound.

Future Research Directions

Metabolic Engineering

Future research on 2-hydroxybut-3-enyl-glucosinolate will likely focus on metabolic engineering approaches to enhance or modify its production in plants. The discovery of the At2g25450 gene responsible for the hydroxylation of but-3-enyl glucosinolate provides a molecular target for genetic manipulation . Such approaches could enable the development of plant varieties with tailored glucosinolate profiles optimized for specific nutritional, pharmaceutical, or agricultural applications.

Structure-Activity Relationship Studies

More detailed structure-activity relationship studies are needed to better understand how the specific stereochemistry and structural features of 2-hydroxybut-3-enyl-glucosinolate influence its biological activities. Comparative studies between the R-isomer (progoitrin) and S-isomer (epi-progoitrin) could reveal important differences in bioactivity and metabolism . This knowledge would be valuable for optimizing applications in both nutritional and pharmaceutical contexts.

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